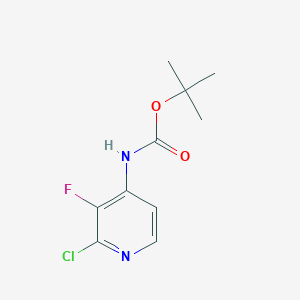

Tert-butyl (2-chloro-3-fluoropyridin-4-yl)carbamate

Description

Tert-butyl (2-chloro-3-fluoropyridin-4-yl)carbamate is a pyridine-derived carbamate compound characterized by a tert-butoxycarbonyl (Boc) protecting group attached to the amino substituent on a pyridine ring. The pyridine core is substituted at positions 2 (chloro) and 3 (fluoro), making it a halogen-rich heterocyclic intermediate. Such compounds are widely utilized in pharmaceutical synthesis, particularly as precursors for kinase inhibitors or protease inhibitors due to their ability to modulate electronic and steric properties .

The Boc group serves as a temporary protective moiety for amines, enabling selective reactions during multi-step syntheses. Its stability under basic and nucleophilic conditions makes it a preferred choice in medicinal chemistry .

Properties

IUPAC Name |

tert-butyl N-(2-chloro-3-fluoropyridin-4-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClFN2O2/c1-10(2,3)16-9(15)14-6-4-5-13-8(11)7(6)12/h4-5H,1-3H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXENIQDCJYUEJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C(=NC=C1)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2-chloro-3-fluoropyridin-4-yl)carbamate typically involves the reaction of 2-chloro-3-fluoropyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under inert atmosphere conditions to prevent any unwanted side reactions. The general reaction scheme is as follows:

2-chloro-3-fluoropyridine+tert-butyl chloroformate→tert-butyl (2-chloro-3-fluoropyridin-4-yl)carbamate

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2-chloro-3-fluoropyridin-4-yl)carbamate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

Oxidation and Reduction Reactions: The pyridine ring can participate in oxidation and reduction reactions under appropriate conditions.

Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

Substitution Reactions: Products depend on the nucleophile used; for example, substitution with an amine yields an aminopyridine derivative.

Hydrolysis: The major products are the corresponding amine and carbon dioxide.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

Tert-butyl (2-chloro-3-fluoropyridin-4-yl)carbamate serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable for developing new compounds. For instance, it can be utilized in the formation of C–N bonds through methods like photocatalysis, which has been reported to yield aminoindoles under mild conditions with excellent regioselectivity .

Reactivity and Transformations

The compound can undergo several types of reactions:

- Substitution Reactions : The chloro group can be replaced by nucleophiles such as amines or thiols.

- Amidation Reactions : It can facilitate direct C–H amidation processes, expanding the scope of synthetic methodologies available to chemists .

The ability to modify the compound through these reactions enhances its utility in creating diverse chemical entities.

Biological Research

Potential Biological Activity

Research into this compound has indicated its potential for various biological activities. The compound's halogen substituents may enhance its interaction with biomolecules, making it a candidate for studies on enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism by which this compound exerts its biological effects involves binding to specific molecular targets, such as enzymes or receptors. This interaction can modulate their activity, leading to various physiological outcomes. Understanding these mechanisms is crucial for exploring its therapeutic potential.

Pharmaceutical Applications

Drug Development

Ongoing research is investigating the viability of this compound as a pharmaceutical intermediate or active ingredient. Its structural features suggest that it may play a role in developing drugs targeting specific diseases. The compound's reactivity allows it to be tailored into various drug-like entities, which can be optimized for efficacy and safety.

Industrial Applications

Agrochemicals and Fine Chemicals

In addition to its applications in pharmaceuticals, this compound is also utilized in the production of agrochemicals and other fine chemicals. Its ability to act as a building block for more complex structures makes it valuable in industrial settings where efficiency and scalability are critical .

Mechanism of Action

The mechanism of action of tert-butyl (2-chloro-3-fluoropyridin-4-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substitution Patterns

The table below compares tert-butyl (2-chloro-3-fluoropyridin-4-yl)carbamate with analogous pyridine and pyrimidine carbamates:

Key Observations:

Halogen Diversity: The target compound uniquely combines chloro and fluoro substituents, which may enhance its electron-withdrawing effects compared to mono-halogenated analogs like tert-butyl (4-chloropyridin-2-yl)carbamate .

Heterocycle Variations : Pyrimidine-based analogs (e.g., ) exhibit distinct reactivity due to the six-membered ring with two nitrogen atoms, often favoring interactions with enzymatic active sites .

Physicochemical Properties

- Molecular Weight : The target (~246.5 g/mol) falls within the range of typical intermediates (226–257 g/mol), ensuring compatibility with drug-like properties (Lipinski’s rules) .

Biological Activity

Tert-butyl (2-chloro-3-fluoropyridin-4-yl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on current research findings.

Molecular Formula : C10H12ClFN2O2

Molecular Weight : 246.7 g/mol

CAS Number : 2680875-34-5

The synthesis of this compound typically involves the reaction of 2-chloro-3-fluoropyridine with tert-butyl carbamate in the presence of a base such as sodium hydride or potassium carbonate, often using dimethylformamide (DMF) as a solvent. The reaction conditions are optimized for high yield and purity, making it suitable for both laboratory and industrial applications .

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The carbamate moiety can form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition or modulation of enzymatic activity. The presence of chlorine and fluorine atoms in specific positions on the pyridine ring enhances its binding affinity and specificity towards biological targets .

Biological Activity

Research has indicated that this compound exhibits several biological activities:

- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, affecting various metabolic pathways.

- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in certain cancer cell lines, though further research is needed to elucidate these effects .

- Pharmacological Applications : Its unique structural characteristics make it a candidate for drug development, particularly in targeting specific diseases related to enzyme dysfunction .

Study 1: Enzyme Interaction

In a study examining the interaction of this compound with serine proteases, it was found that the compound inhibited enzyme activity through covalent modification. This suggests potential applications in developing therapeutic agents targeting protease-related diseases .

Study 2: Anticancer Activity

A recent investigation into the anticancer properties of this compound demonstrated significant cytotoxic effects against human breast adenocarcinoma cell lines (MCF-7 and MDA-MB-231). The study reported an IC50 value indicating effective inhibition at low concentrations, highlighting its potential as a chemotherapeutic agent .

Comparison with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| Tert-butyl (2-chloro-4-fluoropyridin-3-yl)carbamate | C10H12ClFN2O2 | Moderate enzyme inhibition |

| Tert-butyl (3-fluoropyridin-4-yl)carbamate | C10H14FN2O2 | Anticancer properties observed |

| Tert-butyl (2-fluoropyridin-3-yl)carbamate | C10H12FN2O2 | Enzyme inhibition studies ongoing |

This table illustrates how this compound compares to structurally similar compounds in terms of biological activity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing tert-butyl (2-chloro-3-fluoropyridin-4-yl)carbamate, and how are reaction conditions optimized?

- Methodology :

- Fluorination : Introduce fluorine at the pyridine ring using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor under anhydrous conditions (e.g., THF, -78°C to RT) .

- Chlorination : Utilize POCl₃ or PCl₅ in polar aprotic solvents (e.g., DMF) at elevated temperatures (60–80°C).

- Carbamate Formation : React the amino-pyridine intermediate with Boc anhydride in the presence of a base (e.g., DMAP) in dichloromethane .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry, temperature, and solvent polarity to minimize byproducts (e.g., dihalogenated impurities).

Q. How can the purity and identity of this compound be verified post-synthesis?

- Analytical Techniques :

- NMR Spectroscopy : Confirm substitution patterns (e.g., ¹⁹F NMR for fluorine environment, ¹H/¹³C NMR for pyridine ring protons and Boc group).

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ ion at m/z 275.07).

- Melting Point Analysis : Compare observed vs. literature values (if available) to assess crystallinity .

- HPLC : Use reverse-phase columns (C18) with UV detection at 254 nm to quantify purity (>95%).

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Protocols :

- Ventilation : Perform reactions in fume hoods to avoid inhalation of volatile intermediates (e.g., chlorinated byproducts) .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use respirators if dust or aerosols are generated .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as halogenated waste .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

- Procedure :

- Crystal Growth : Recrystallize from ethanol/water mixtures at 4°C.

- X-ray Diffraction : Collect data using Mo-Kα radiation (λ = 0.71073 Å) and refine with SHELXL .

- ORTEP Visualization : Generate thermal ellipsoid plots to confirm bond angles/planarity of the pyridine ring .

Q. What strategies mitigate side reactions during the fluorination of this compound precursors?

- Troubleshooting :

- Regioselectivity : Use directing groups (e.g., Boc-protected amines) to favor fluorination at the 3-position .

- Byproduct Suppression : Add Na₂S₂O₃ during workup to quench excess iodine or halogenating agents .

- Solvent Effects : Replace polar solvents (DMF) with less nucleophilic alternatives (e.g., THF) to reduce hydrolysis .

Q. How do computational methods aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

- Computational Workflow :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to map electrostatic potential surfaces.

- Transition State Analysis : Identify activation barriers for substitution at C2 (Cl) vs. C3 (F) positions .

- MD Simulations : Assess solvation effects in aprotic solvents (e.g., DMSO) to predict reaction rates.

Q. What analytical approaches reconcile discrepancies in reported yields for this compound synthesis?

- Root-Cause Analysis :

- Reagent Purity : Verify anhydrous conditions and reagent freshness (e.g., Boc₂O degradation can lower yields).

- Chromatography : Compare flash column (silica gel) vs. preparative HPLC purification efficiencies .

- Cross-Validation : Replicate literature procedures with standardized equipment (e.g., Schlenk lines for moisture-sensitive steps) .

Methodological Challenges and Solutions

Q. How can researchers optimize the stability of this compound under acidic/basic reaction conditions?

- Stability Profiling :

- pH Studies : Conduct accelerated degradation tests (e.g., 0.1M HCl/NaOH at 40°C) and monitor via LC-MS.

- Protection Strategies : Use scavengers (e.g., triethylamine) in acidic media to prevent Boc deprotection .

- Alternative Protecting Groups : Compare with Cbz or Fmoc analogs if Boc proves labile .

Q. What techniques characterize the electronic effects of fluorine substitution on the pyridine ring?

- Spectroscopic and Computational Tools :

- ¹⁹F NMR Chemical Shifts : Correlate deshielding effects with electron-withdrawing capacity .

- Hammett Constants : Derive σₚ values from substituent-induced changes in reaction rates (e.g., SNAr reactivity) .

- UV-Vis Spectroscopy : Analyze absorbance shifts to quantify conjugation disruption by fluorine.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.